molecular formula C12H15N3S B13429791 2-Methyl-2-(6-(thiophen-2-yl)pyridazin-3-yl)propan-1-amine

2-Methyl-2-(6-(thiophen-2-yl)pyridazin-3-yl)propan-1-amine

Cat. No.: B13429791
M. Wt: 233.33 g/mol
InChI Key: ZTEOFHSVOJKIEN-UHFFFAOYSA-N
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Description

2-Methyl-2-(6-(thiophen-2-yl)pyridazin-3-yl)propan-1-amine is a heterocyclic compound that features a pyridazine ring substituted with a thiophene moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Properties

Molecular Formula

C12H15N3S

Molecular Weight

233.33 g/mol

IUPAC Name

2-methyl-2-(6-thiophen-2-ylpyridazin-3-yl)propan-1-amine

InChI

InChI=1S/C12H15N3S/c1-12(2,8-13)11-6-5-9(14-15-11)10-4-3-7-16-10/h3-7H,8,13H2,1-2H3

InChI Key

ZTEOFHSVOJKIEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1=NN=C(C=C1)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the aza-Diels-Alder reaction, which involves the cyclization of 1,2,3-triazines with 1-propynylamines under neutral conditions . This reaction offers good functional group compatibility and high yields.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(6-(thiophen-2-yl)pyridazin-3-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyridazines.

    Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

2-Methyl-2-(6-(thiophen-2-yl)pyridazin-3-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(6-(thiophen-2-yl)pyridazin-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(6-(thiophen-2-yl)pyridazin-3-yl)propan-1-amine is unique due to its specific combination of a pyridazine ring with a thiophene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-Methyl-2-(6-(thiophen-2-yl)pyridazin-3-yl)propan-1-amine is a compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C₁₁H₁₃N₃S
  • Molecular Weight : 223.31 g/mol

1. Anticancer Activity

Recent studies have indicated that pyridazine derivatives, including 2-Methyl-2-(6-(thiophen-2-yl)pyridazin-3-yl)propan-1-amine, exhibit significant anticancer properties. For instance, a study highlighted the effectiveness of various pyridazine derivatives against cancer cell lines such as HeLa and MCF7, with IC₅₀ values ranging from 0.49 to 48.0 μM . This suggests that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

2. Antimicrobial Properties

Pyridazine derivatives have been noted for their antimicrobial activities. The compound's structure allows it to interact with bacterial cell membranes, potentially leading to increased permeability and cell death . Research has shown that certain pyridazine compounds can act as effective inhibitors against various pathogens, including resistant strains.

3. Anti-inflammatory Effects

The anti-inflammatory potential of thiophene-containing compounds is well-documented. The presence of a thiophene ring in this compound enhances its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

The biological activity of 2-Methyl-2-(6-(thiophen-2-yl)pyridazin-3-yl)propan-1-amine can be attributed to its interaction with specific molecular targets:

  • Adenosine Receptors : The compound may exhibit selectivity towards adenosine receptors A₁ and A₂A, which play crucial roles in cellular signaling pathways related to inflammation and cancer progression .
  • Enzyme Inhibition : It has been suggested that the compound can inhibit protein tyrosine phosphatase 1B (PTP1B), an important target in the regulation of insulin signaling and glucose metabolism .

Case Studies

StudyFindings
Study on Anticancer Activity The compound showed significant cytotoxicity against HeLa cells with an IC₅₀ value of 6.72 μM .
Antimicrobial Evaluation Exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Assessment Demonstrated inhibition of TNF-alpha production in LPS-stimulated macrophages .

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